2-Methyldodecanal
Overview
Description
2-Methyldodecanal is a chemical compound with the molecular formula C13H26O . It has a molecular weight of 198.35 . The IUPAC name for this compound is 2-methyldodecanal .
Molecular Structure Analysis
The 2-Methyldodecanal molecule contains a total of 39 bonds. There are 13 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The InChI key for 2-Methyldodecanal is ISZREKMLQKLUDD-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Methyldodecanal has a density of 0.8±0.1 g/cm3. Its boiling point is 258.2±8.0 °C at 760 mmHg. The vapor pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 49.6±3.0 kJ/mol. The flash point is 102.1±5.4 °C. The index of refraction is 1.432 .
Scientific Research Applications
1. Solvent Applications
2-Methyldodecanal's related compound, 2-Methyltetrahydrofuran (2-MeTHF), is derived from renewable resources and serves as an alternative solvent in environmentally friendly synthesis strategies. It is utilized in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. It's also being assessed in pharmaceutical chemistry due to its preliminary toxicology assessments (Pace et al., 2012).
2. Pheromone Research
A compound closely related to 2-Methyldodecanal, 10-Methyldodecanal, has been identified as a novel attractant pheromone produced by male South American cerambycid beetles. It represents a new structural class of cerambycid pheromones (Silva et al., 2016).
3. Biofuel and Energy Production
Related compounds like 2-Methylfuran are of interest as biofuels due to their properties and production methods. Studies focus on the oxidation of 2-Methylfuran in various conditions, understanding its role as a potential biofuel (Alexandrino et al., 2016).
4. Computational Biology
In the field of computational biology, methods like iRNA-PseKNC(2methyl) have been developed to identify 2'-O-methylation sites, crucial in the regulation of gene expressions at the post-transcriptional level. This shows the application of 2-Methyl compounds in understanding and predicting biological methylation processes (Tahir et al., 2019).
5. Environmental Applications
2-Methyldodecanal and its derivatives could play a role in environmental applications, such as in the degradation of pollutants. Studies on the degradation of organophosphorus pesticides like methyl parathion using methods like hydrodynamic cavitation indicate the potential environmental applications of these compounds (Patil & Gogate, 2012).
Safety And Hazards
properties
IUPAC Name |
2-methyldodecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZREKMLQKLUDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865875 | |
Record name | Dodecanal, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyldodecanal | |
CAS RN |
37596-36-4 | |
Record name | 2-Methyldodecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37596-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyldodecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037596364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanal, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyldodecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLDODECANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C17F5DL125 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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